(2-Chloro-6-nitrophenyl)methanamine

Beschreibung

Chemical Identity and Nomenclature

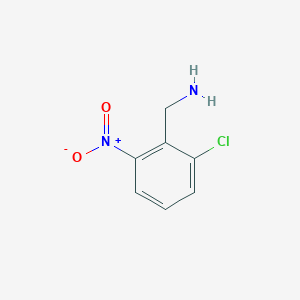

(2-Chloro-6-nitrophenyl)methanamine is a halogenated aromatic amine with the molecular formula $$ \text{C}7\text{H}7\text{ClN}2\text{O}2 $$. Its IUPAC name derives from the benzene ring substituted with a chlorine atom at position 2, a nitro group ($$-\text{NO}2$$) at position 6, and a methanamine group ($$-\text{CH}2\text{NH}_2$$) attached to the aromatic core. The systematic nomenclature ensures unambiguous identification by specifying substituent positions relative to the parent structure.

The compound’s structural features include:

- A benzene ring with ortho -chloro and para -nitro substituents relative to the methylamine side chain.

- A molecular weight of 186.59 g/mol, calculated from its elemental composition.

- A SMILES representation of $$ \text{C1=CC(=C(C(=C1)Cl)CN)N+[O-]} $$, which encodes its connectivity.

Historical Context in Aromatic Amine Chemistry

Aromatic amines have played pivotal roles in industrial and pharmaceutical chemistry since the 19th century, particularly in dye synthesis and drug development. The introduction of nitro and halogen groups into aromatic systems emerged as a strategy to modulate electronic properties and reactivity. This compound exemplifies this trend, serving as an intermediate in the synthesis of complex molecules. Its nitro group facilitates reduction to amino derivatives, a reaction central to azo dye production, while the chloro substituent enhances stability against electrophilic substitution.

Classification as Halogenated Aromatic Amine

This compound belongs to the primary aromatic amines , characterized by a direct bond between the nitrogen atom and the aromatic ring’s methylene group. Its classification as a halogenated derivative arises from the chloro substituent, which imparts distinct physicochemical properties:

- Electron-withdrawing effects : The nitro and chloro groups decrease electron density on the ring, directing further substitution reactions to meta positions.

- Enhanced lipophilicity : The chloro substituent increases hydrophobicity compared to non-halogenated analogs, influencing solubility and reactivity.

Comparative analysis with related structures reveals its uniqueness:

| Compound | Substituents | Classification |

|---|---|---|

| Aniline | $$-$$NH$$_2$$ | Primary aromatic amine |

| 2-Chloroaniline | $$-$$NH$$_2$$, $$-$$Cl | Halogenated aromatic amine |

| This compound | $$-$$CH$$2$$NH$$2$$, $$-$$Cl, $$-$$NO$$_2$$ | Halogenated nitroaromatic amine |

Registration Systems and Identifiers

CAS Number: 101252-73-7

The Chemical Abstracts Service (CAS) registry number 101252-73-7 uniquely identifies this compound in global databases. This identifier is critical for regulatory compliance, patent filings, and literature searches.

IUPAC Nomenclature

The IUPAC name This compound adheres to the principles of substitutive nomenclature:

Alternative Designations and Synonyms

This compound is referenced under multiple aliases in scientific and commercial contexts:

| Identifier | Source |

|---|---|

| 2-Chloro-6-nitrobenzylamine | PubChem |

| Benzenemethanamine, 2-chloro-6-nitro- | ChemSpider |

| BD217256 | BLD Pharmatech SDS |

| YF-0599 | Combi-Blocks catalog |

| DTXSID00330177 | EPA DSSTox |

The InChIKey SPLDTOFRTGVWKF-UHFFFAOYSA-N provides a standardized hash for structural retrieval in digital databases.

Eigenschaften

IUPAC Name |

(2-chloro-6-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLDTOFRTGVWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330177 | |

| Record name | (2-chloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-73-7 | |

| Record name | (2-chloro-6-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-nitrophenyl)methanamine typically involves the nitration of 2-chlorotoluene followed by the reduction of the nitro group to an amine. The general steps are as follows:

Nitration: 2-Chlorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-6-nitrotoluene.

Reduction: The nitro group in 2-chloro-6-nitrotoluene is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-6-nitrophenyl)methanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group.

Substitution: The chloro group can be substituted by nucleophiles.

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Reduction: (2-Chloro-6-aminophenyl)methanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-6-nitrophenyl)methanamine, an organic compound with the molecular formula and a molar mass of approximately 186.6 g/mol, features a chloro group and a nitro group attached to a phenyl ring, along with a methanamine functional group. Due to its reactive functional groups, this compound may serve as an intermediate in synthesizing pharmaceutical compounds. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound has several potential applications:

- Pharmaceuticals It may serve as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.

- Agrochemicals Scientific databases and patent filings are valuable resources for finding detailed information on the use of chemicals in research.

(2-Chloro-5-nitrophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals. In biological research, this compound can be used to study the effects of nitro and amino substitutions on biological activity and may also be used in the development of new bioactive molecules. The compound has potential applications in medicinal chemistry for developing new drugs, and its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties. In the industrial sector, this compound is used in the production of specialty chemicals and materials and can be employed in the synthesis of polymers, resins, and other advanced materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-6-nitrophenyl)methanamine involves its interaction with various molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Chloro-4-nitrophenyl)methanamine

- (2-Chloro-6-methylphenyl)methanamine

- (2-Chloro-6-ethylphenyl)methanamine

Uniqueness

(2-Chloro-6-nitrophenyl)methanamine is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and interactions. This unique structure makes it valuable for specific synthetic applications and research studies.

Biologische Aktivität

(2-Chloro-6-nitrophenyl)methanamine is a compound of interest due to its unique structural features, which include a chloro group and a nitro group on the phenyl ring. These substituents can significantly influence its reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can undergo several chemical reactions:

- Nucleophilic Substitution : The chloro group is reactive and can be substituted by various nucleophiles, such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Oxidation : The amine group may be oxidized to form nitroso or nitro derivatives under specific conditions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the chloro group | Sodium hydroxide, potassium carbonate |

| Reduction | Conversion of nitro to amino group | Hydrogen gas with palladium on carbon |

| Oxidation | Conversion of amine to nitroso or nitro compounds | Potassium permanganate, hydrogen peroxide |

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with chloro and nitro groups have been evaluated against various bacterial strains. In particular, the compound's ability to interact with bacterial enzymes may lead to cytotoxic effects on pathogens .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. It has been suggested that the nitro group can undergo bioreduction within cancer cells, leading to the formation of reactive intermediates that may induce apoptosis. The compound’s mechanism may involve the inhibition of specific cellular pathways critical for cancer cell survival.

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and influencing cellular responses.

- Formation of Reactive Intermediates : The bioreduction of the nitro group can produce reactive species that damage cellular macromolecules, leading to cell death.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited strong bactericidal effects against Staphylococcus spp., highlighting the potential for this compound in treating bacterial infections .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that certain derivatives were effective against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .

- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts at the molecular level with target proteins involved in disease pathways. These studies help predict its efficacy as a drug candidate.

Q & A

Q. What are the recommended methods for synthesizing (2-Chloro-6-nitrophenyl)methanamine in laboratory settings?

The synthesis typically involves multi-step pathways, including nitro reduction and functional group protection. For example:

- Nitro Reduction : Aromatic nitro groups can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl.

- Intermediate Isolation : Purification via column chromatography or recrystallization ensures intermediate purity before proceeding.

- Reaction Conditions : Use aprotic solvents (e.g., ethyl acetate) and bases (e.g., triethylamine) to minimize side reactions, as demonstrated in analogous syntheses of nitroaromatic amines .

- Safety : Conduct reactions under inert atmospheres (N₂/Ar) due to the compound’s potential sensitivity to oxidation.

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations .

- X-Ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) with single-crystal data.

- Reproducibility : Repeat experiments under controlled conditions (temperature, solvent purity) to isolate variables causing discrepancies .

Q. How to design multi-step synthetic pathways for novel derivatives of this compound?

- Retrosynthetic Analysis : Break target molecules into accessible intermediates (e.g., chloro-nitro precursors).

- Step Optimization :

- Yield Improvement : Monitor reaction progress via TLC/GC-MS and adjust stoichiometry or temperature .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.